molecular formula C14H18N2O4S B5449094 METHYL 3-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(1-ACETYL-4-PIPERIDYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B5449094
M. Wt: 310.37 g/mol
InChI Key: RRQLWULCBZGVDP-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a piperidine and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be functionalized through various reactions such as halogenation, nitration, or sulfonation. The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives as starting materials. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and strong nucleophiles like amines or thiols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar structure but with a sulfonyl group instead of the acetyl-piperidyl moiety.

    Methyl 3-{[(1-benzyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate: Similar structure but with a benzyl group instead of the acetyl group.

Uniqueness

Methyl 3-{[(1-acetyl-4-piperidyl)carbonyl]amino}-2-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperidine and thiophene rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[(1-acetylpiperidine-4-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9(17)16-6-3-10(4-7-16)13(18)15-11-5-8-21-12(11)14(19)20-2/h5,8,10H,3-4,6-7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQLWULCBZGVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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